![molecular formula C10H10N4S B182308 N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine CAS No. 196204-79-2](/img/structure/B182308.png)
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazole and benzothiazole ring system, which makes it a versatile compound for various biological and chemical applications.
Wirkmechanismus
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is not fully understood. However, it has been suggested that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine in lab experiments include its versatility and potential applications in various fields. However, the limitations include the complex synthesis process, limited availability, and high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine. Some of the potential areas of research include:
1. Further studies on the mechanism of action and the specific receptors that the compound interacts with in the body.
2. Development of new synthetic routes for the compound that are more efficient and cost-effective.
3. Investigation of the potential applications of the compound in the treatment of other diseases, such as diabetes and cardiovascular diseases.
4. Exploration of the potential use of the compound in materials science, such as the synthesis of new polymers and materials.
5. Investigation of the potential applications of the compound in agriculture, such as the development of new pesticides and herbicides.
In conclusion, N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a versatile compound that has potential applications in various fields. Its complex synthesis process and limited availability pose challenges for its use in lab experiments. However, further research on the compound's mechanism of action and potential applications may lead to the development of new drugs, materials, and agricultural products.
Synthesemethoden
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction between 2-aminobenzothiazole and imidazole in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or methanol, at a specific temperature and pressure.
Wissenschaftliche Forschungsanwendungen
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and materials science. It is used as a starting material for the synthesis of other compounds that have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
196204-79-2 |
---|---|
Produktname |
N-(4,5-Dihydro-1H-imidazol-2-YL)-1,3-benzothiazol-5-amine |
Molekularformel |
C10H10N4S |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C10H10N4S/c1-2-9-8(13-6-15-9)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14) |
InChI-Schlüssel |
OTNPTZUTWWSCMJ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3 |
Kanonische SMILES |
C1CN=C(N1)NC2=CC3=C(C=C2)SC=N3 |
Synonyme |
5-Benzothiazolamine,N-(4,5-dihydro-1H-imidazol-2-yl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.